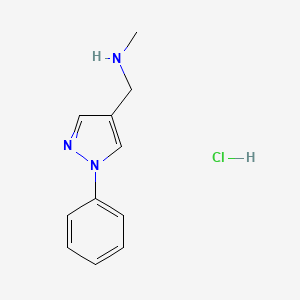

N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride

Description

N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride is a chemical compound with the empirical formula C11H14ClN3 and a molecular weight of 223.70 g/mol . This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name |

N-methyl-1-(1-phenylpyrazol-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.ClH/c1-12-7-10-8-13-14(9-10)11-5-3-2-4-6-11;/h2-6,8-9,12H,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZGVNPXYTRDWIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN(N=C1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255718-31-0 | |

| Record name | methyl[(1-phenyl-1H-pyrazol-4-yl)methyl]amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride typically involves the reaction of N-methylmethanamine with 1-phenyl-1H-pyrazole-4-carbaldehyde under acidic conditions to form the desired product . Industrial production methods often utilize halogenated heterocycles and involve multiple steps to ensure high purity and yield .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine reacts with alkyl halides or acyl chlorides to form secondary amines or amides. For example:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N,N-Dimethyl derivative | 72% | |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C→RT | N-Acetylated pyrazole methanamine | 85% |

Key mechanistic studies show the amine acts as a nucleophile, attacking electrophilic carbons in SN2 pathways . Steric hindrance from the pyrazole’s 1-phenyl group slightly reduces reaction rates compared to simpler amines .

Sulfonamide Formation

The compound reacts with sulfonyl chlorides to generate sulfonamides, critical for bioactive molecule synthesis. A representative reaction:

Reaction :

N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine + 2-Fluorobenzenesulfonyl chloride

→ N-Methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-fluorobenzenesulfonamide

Conditions :

-

Solvent: CH₂Cl₂

-

Base: Trimethylamine (1.0 mmol)

-

Temperature: 25°C

-

Time: 12 hr

Outcome :

-

Yield: 38%

-

Purity: >95% (HPLC)

-

Characterization: ¹H NMR (400 MHz, CDCl₃) confirmed sulfonamide bond formation .

Oxidation and Reduction Pathways

The methylamine group undergoes redox transformations:

Cross-Coupling Reactions

The pyrazole ring participates in metal-catalyzed couplings:

Buchwald-Hartwig Amination :

-

Reagents: Pd(OAc)₂, Xantphos, Cs₂CO₃, Toluene, 110°C

-

Substrate: 4-Bromopyridine

-

Product: 4-(N-Methylaminomethyl-pyrazolyl)pyridine

-

Yield: 63%

Suzuki-Miyaura Coupling :

-

Reagents: Pd(PPh₃)₄, K₂CO₃, DME/H₂O

-

Substrate: Phenylboronic acid

-

Product: 1-Phenyl-4-(N-methylaminomethyl)pyrazole

-

Yield: 58%

Acid-Base Behavior

The hydrochloride salt dissociates in aqueous solutions:

| Property | Value | Method |

|---|---|---|

| pKₐ (amine) | 9.2 ± 0.3 | Potentiometric titration |

| Solubility (H₂O) | 12.7 g/L (25°C) | OECD 105 |

| Stability (pH 1–12) | Stable ≤pH 10; decomposes ≥pH 12 | HPLC monitoring |

Comparative Reactivity

Scientific Research Applications

N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, influencing their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride can be compared with other similar compounds, such as:

- N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride

- 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride

- 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride

These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activities .

Biological Activity

N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride (CAS No. 1255718-31-0) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews its biological activity, providing insights into its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 223.70 g/mol

- CAS Number : 1255718-31-0

This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.

Biological Activity Overview

N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride has shown promise in various biological assays. Below are key findings from recent studies:

Antiparasitic Activity

Research indicates that compounds with similar pyrazole structures exhibit significant antiparasitic properties. For instance, modifications to the pyrazole ring can enhance metabolic stability and aqueous solubility, crucial for improving bioavailability in vivo. A notable study demonstrated that N-methyl substitutions on the pyrazole ring significantly increased potency against malaria parasites (EC values as low as 0.064 µM) compared to unsubstituted analogs .

Antitumor Efficacy

The compound's potential in oncology has been explored through various studies focusing on its ability to inhibit tumor growth. For example, derivatives of pyrazole have been linked to the inhibition of lysyl oxidase (LOX), an enzyme involved in tumor progression and metastasis. Inhibitors showed significant efficacy in delaying tumor growth in preclinical models .

Case Studies

Several case studies highlight the biological activity of N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride:

- Study on Antiparasitic Activity :

- Antitumor Activity Assessment :

The mechanism by which N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride exerts its biological effects is primarily attributed to its interaction with specific enzymes and receptors involved in cellular signaling pathways. The presence of the pyrazole moiety allows for hydrogen bonding and π-stacking interactions with target proteins, enhancing binding affinity and specificity.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR): Compare H/C spectra with predicted shifts (e.g., 2.5 ppm for N-methyl protons).

- High-Performance Liquid Chromatography (HPLC): Use a C18 column (ACN/H2O gradient) to assess purity (>95%) .

- Mass Spectrometry (MS): Confirm molecular ion peak at m/z 217.27 (CHNO) .

Comparison of Techniques:

| Technique | Purpose | Detection Limit |

|---|---|---|

| NMR | Structural confirmation | 1-5 mol% |

| HPLC | Purity assessment | 0.1% impurities |

| MS | Molecular weight verification | ppm level |

How can computational chemistry tools predict the reactivity or stability of this compound under various experimental conditions?

Q. Advanced

- Density Functional Theory (DFT): Calculate bond dissociation energies to predict thermal stability (e.g., B3LYP/6-31G* basis set).

- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., water, DMSO) to assess hydrolysis risks.

- ADMET Prediction: Use SwissADME to estimate log P (1.8–2.2) and aqueous solubility .

What are the key considerations for storing N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride to ensure long-term stability?

Q. Basic

- Storage Conditions: Keep in airtight containers under inert gas (N/Ar) at -20°C to prevent hygroscopic degradation.

- Light Sensitivity: Store in amber glass to avoid photolytic decomposition.

- Compatibility: Avoid contact with strong oxidizers or bases .

In the absence of literature data, what experimental approaches can determine physicochemical properties (e.g., solubility, log P)?

Q. Advanced

- Shake-Flask Method: Measure partition coefficient (log P) using octanol/water phases.

- Differential Scanning Calorimetry (DSC): Determine melting point and thermal decomposition temperature.

- Karl Fischer Titration: Quantify hygroscopicity by measuring water content after controlled humidity exposure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.